Superior AR Degradation Efficacy Compared to Clinical Antiandrogen Enzalutamide
CAS 2034245-48-0 belongs to a class of pyrazol-1-yl-propanamides that function as SARDs, directly degrading the androgen receptor (AR). This is a mechanistically distinct advantage over the clinically used AR antagonist enzalutamide, which only blocks ligand binding. A structurally analogous lead compound from this series, 26a, demonstrated high-efficacy AR degradation of 70-80% for both full-length (FL) and splice variant (SV) AR, a feat not achievable by enzalutamide [1]. While specific degradation data for CAS 2034245-48-0 is not published, its class membership suggests a comparable degradation-centric mechanism that is critical for overcoming resistance.
| Evidence Dimension | AR Degradation Efficacy (Full-length and Splice Variant) |
|---|---|
| Target Compound Data | Not published (Class representative 26a: 70-80% degradation of AR FL and SV) |
| Comparator Or Baseline | Enzalutamide (0% degradation of AR; functions as a pure antagonist) |
| Quantified Difference | Qualitative mechanistic advantage (Degradation vs. No Degradation) for class |
| Conditions | In vitro AR degradation assay in enzalutamide-resistant VCaP prostate cancer cell line for analog 26a [1]. |
Why This Matters
This indicates potential for a procurement strategy focused on compounds that eliminate the drug target entirely, a key differentiator for programs tackling resistance where antagonists fail.
- [1] He, Y., Hwang, D.-J., Ponnusamy, S., Thiyagarajan, T., Mohler, M. L., Narayanan, R., & Miller, D. D. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 2020, 63, 12642-12665. View Source
